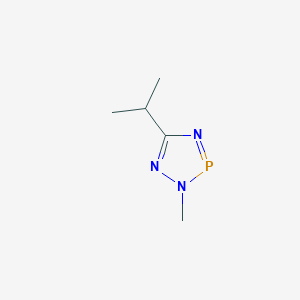
2-Methyl-5-(propan-2-yl)-2H-1,2,4,3-triazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)-2H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure
Preparation Methods
The synthesis of 2-Methyl-5-(propan-2-yl)-2H-1,2,4,3-triazaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing nitrogen and phosphorus atoms. The reaction conditions often include the use of solvents such as ethanol or acetone and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Methyl-5-(propan-2-yl)-2H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of new compounds with added functional groups.
Scientific Research Applications
2-Methyl-5-(propan-2-yl)-2H-1,2,4,3-triazaphosphole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-2H-1,2,4,3-triazaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-5-(propan-2-yl)-2H-1,2,4,3-triazaphosphole can be compared with similar compounds such as:
Phellandrene: Both compounds have similar molecular structures and chemical properties, but this compound contains a phosphorus atom, which gives it unique reactivity.
Carvacrol: This compound is also a monoterpenoid phenol with similar biological activities, but it lacks the phosphorus atom present in this compound.
Other Triazaphospholes: These compounds share the triazaphosphole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
61821-66-7 |
|---|---|
Molecular Formula |
C5H10N3P |
Molecular Weight |
143.13 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C5H10N3P/c1-4(2)5-6-8(3)9-7-5/h4H,1-3H3 |
InChI Key |
WHHSAYWBSABLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(P=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


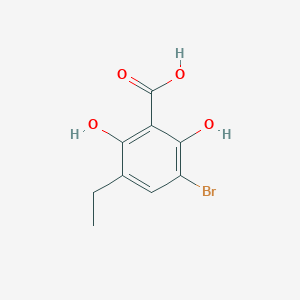

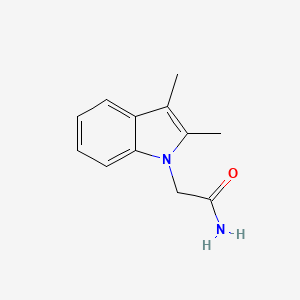
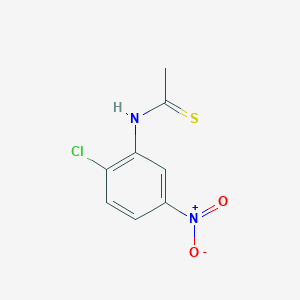
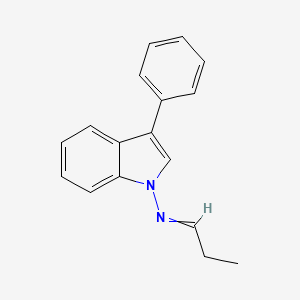
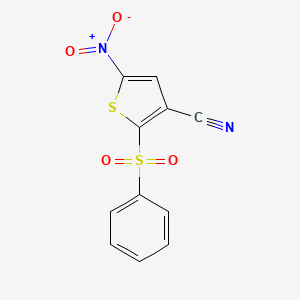
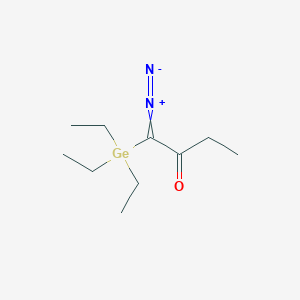
![Benzoic acid;4,8,11,11-tetramethylbicyclo[7.2.0]undecan-2-ol](/img/structure/B14544399.png)
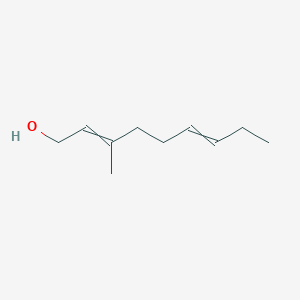

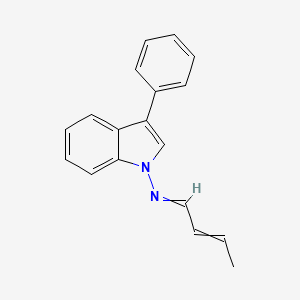

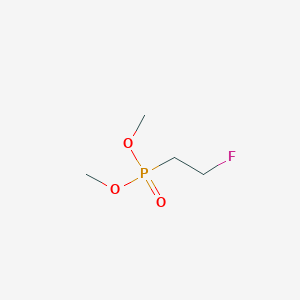
![2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-amine](/img/structure/B14544458.png)
